molecular formula C10H13ClO4S B023656 Camphorquinone-10-sulfonyl Chloride CAS No. 82594-19-2

Camphorquinone-10-sulfonyl Chloride

Cat. No.: B023656
CAS No.: 82594-19-2
M. Wt: 264.73 g/mol
InChI Key: MXMGFUNWQUEXIL-UHFFFAOYSA-N
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Description

Beta-Estradiol, also known as 17β-estradiol, is a potent estrogen steroid hormone and the major female sex hormone. It plays a crucial role in the regulation of the female reproductive cycle, including the estrous and menstrual cycles. Beta-Estradiol is responsible for the development of female secondary sexual characteristics such as breasts, widening of the hips, and a female pattern of fat distribution. It is also important for the development and maintenance of female reproductive tissues such as the mammary glands, uterus, and vagina during puberty, adulthood, and pregnancy .

Mechanism of Action

Target of Action

Camphorquinone-10-sulfonyl Chloride is a crystalline, water-soluble reagent that is useful for specific, reversible modification of the guanidino groups of arginine residues . Arginine residues play a crucial role in protein structure and function, and their modification can significantly impact the biological activity of the protein.

Mode of Action

The compound interacts with its targets, the guanidino groups of arginine residues, through a specific, reversible modification . This interaction results in changes to the structure and function of the arginine residues, which can subsequently alter the properties of the proteins in which these residues are found.

Preparation Methods

Beta-Estradiol can be synthesized through various methods. One common synthetic route involves the conversion of cholesterol to pregnenolone, which is then converted to androstenedione. Androstenedione is subsequently converted to testosterone, which is finally aromatized to beta-Estradiol. Industrial production methods often involve the use of biotechnological processes, including the use of genetically modified microorganisms to produce the hormone in large quantities .

Chemical Reactions Analysis

Beta-Estradiol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include estrone and estriol, which are other forms of estrogen .

Scientific Research Applications

Beta-Estradiol has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the behavior of estrogens. In biology, it is used to study the effects of estrogen on various physiological processes, including cell proliferation and differentiation. In medicine, beta-Estradiol is used in hormone replacement therapy for menopausal women, as well as in the treatment of certain cancers such as breast and prostate cancer. It is also used in the development of contraceptives .

Comparison with Similar Compounds

Beta-Estradiol is often compared with other estrogens such as estrone and estriol. While all three compounds are estrogens, beta-Estradiol is the most potent and has the highest affinity for estrogen receptors. Estrone is less potent and is primarily converted to beta-Estradiol in the body. Estriol is the weakest of the three and is primarily produced during pregnancy. Other similar compounds include phytoestrogens like genistein and daidzein, which are plant-derived compounds that mimic the effects of estrogens but are less potent .

Properties

IUPAC Name

(7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO4S/c1-9(2)6-3-4-10(9,5-16(11,14)15)8(13)7(6)12/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMGFUNWQUEXIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2=O)CS(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622303
Record name (7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82594-19-2
Record name (7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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